N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a structurally complex molecule featuring a pyrazolo[3,4-d]pyridazin core. Key substituents include:
- A 2,4-dimethylphenyl group at the pyrazole ring’s N1 position, enhancing lipophilicity.
- An acetamide side chain linked to a 3,4-dimethoxyphenyl group, which may influence solubility and electronic properties.
Its structural complexity necessitates precise synthetic strategies, likely involving nucleophilic substitutions or condensations under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-14-6-8-19(15(2)10-14)29-23-18(12-25-29)16(3)27-28(24(23)31)13-22(30)26-17-7-9-20(32-4)21(11-17)33-5/h6-12H,13H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWXQUSQESGBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrazoles have shown significant activity against various viral strains. A study demonstrated that certain pyrazolo derivatives exhibited enhanced antiviral effects against hepatitis A virus with low cytotoxicity at subtoxic concentrations . The mechanism often involves inhibition of viral replication through interference with viral enzymes.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Pyrazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, a related compound was found to exhibit cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating significant potency . The mechanism involves disruption of cellular pathways that lead to cancer cell proliferation.
Anti-inflammatory Effects
In addition to antiviral and anticancer properties, compounds within the same class have demonstrated anti-inflammatory effects. Research indicates that certain substituted pyrazoles exert anti-inflammatory activity superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . This effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes.
Case Study 1: Antiviral Screening
A recent screening of various pyrazolo compounds revealed that those with specific substitutions exhibited enhanced affinity for viral proteins. For instance, a derivative showed an EC50 value significantly lower than standard antiviral agents . This suggests that modifications in the chemical structure can lead to improved biological activity.
Case Study 2: Anticancer Efficacy
In vitro studies on this compound analogs showed promising results against various cancer cell lines. One study reported IC50 values as low as 27.3 μM against T47D breast cancer cells . These findings indicate a strong potential for further development in cancer therapies.
Scientific Research Applications
The compound N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its pharmacological properties, synthesis, and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The compound may share these properties due to its structural similarity to known anticancer agents.
Case Study: Antiproliferative Effects
A notable study investigated the effects of pyrazolo derivatives on K562 leukemia cells, revealing that certain modifications could enhance cytotoxicity. This suggests that this compound could be further explored for its potential as an anticancer drug.
Anti-inflammatory Properties
Compounds containing pyrazole rings have been recognized for their anti-inflammatory effects. Research indicates that they can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases.
In Silico Studies
Molecular docking studies suggest that this compound may interact effectively with targets involved in inflammation, making it a candidate for developing anti-inflammatory medications.
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. The mechanisms may involve modulation of neuroinflammatory responses or direct neuroprotective actions against oxidative stress.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyrazolo-pyridine, pyrazolo-pyrimidin, and pyrazolo-pyridazin derivatives from the literature.
Structural Features
- Core Heterocycles: The target compound features a pyrazolo[3,4-d]pyridazin core, distinct from analogs with pyrazolo[3,4-b]pyridine (e.g., compounds 4c and 4h ) or pyrazolo[3,4-d]pyrimidin (e.g., Example 83 ). Example 83 (pyrazolo[3,4-d]pyrimidin) includes a fused chromenone group, significantly increasing molecular weight (571.2 g/mol) and melting point (302–304°C) .
Substituent Variations :
- Pyrazole Ring Substituents :
| Compound | R1 (Pyrazole) | Reference |
|---|---|---|
| Target | 2,4-dimethylphenyl | – |
| 4c, 4h | 4-chlorophenyl, phenyl | |
| Example 83 | 4-(dimethylamino), 3-fluoro-4-isopropoxyphenyl |
The 2,4-dimethylphenyl group in the target enhances lipophilicity compared to chlorophenyl (4c, 4h) or polar amino/fluoro groups (Example 83).
- Acetamide Side Chains :
| Compound | R2 (Acetamide) | Reference |
|---|---|---|
| Target | 3,4-dimethoxyphenyl | – |
| 4c | 4-methoxyphenyl | |
| 4h | 4-nitrophenyl |
The nitro group in 4h increases polarity and melting point (231–233°C) compared to methoxy-substituted 4c (209–211°C). The target’s 3,4-dimethoxyphenyl group may balance solubility and lipophilicity.
Physicochemical Properties
- Melting Points: Compound Melting Point (°C) Reference Target N/A – 4c 209–211 4h 231–233 Example 83 302–304 Electron-withdrawing groups (e.g., nitro in 4h) and fused rings (e.g., chromenone in Example 83) elevate melting points.
Spectral Data :
- IR Spectroscopy : Acetamide C=O stretches appear at ~1668–1682 cm⁻¹ in analogs , consistent with the target’s expected carbonyl absorption.
- NMR : Methyl groups (e.g., 4c: δ 1.80 ppm for Ar-CH₃) and methoxy signals (e.g., δ 3.81 ppm in 4c) align with the target’s 3,4-dimethoxyphenyl and methyl substituents .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A typical route includes:
- Condensation of substituted pyrazolo-pyridazinone precursors with α-chloroacetamide derivatives under reflux conditions (e.g., in ethanol or THF) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by /-NMR and high-resolution mass spectrometry (HRMS) .
- Critical Note : Ensure regioselectivity during cyclization by optimizing reaction temperature and solvent polarity.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR to verify methoxy and methyl substituents; -NMR to confirm carbonyl and pyridazinone functionalities .
- Mass Spectrometry : HRMS to validate molecular formula (e.g., CHNO) .
- X-ray Crystallography (if crystalline): To resolve ambiguities in substituent orientation .
Q. What are the preliminary biological screening methods for this compound?
- Methodological Answer : Initial assays focus on:
- Antioxidant Activity : DPPH radical scavenging and FRAP assays at concentrations of 10–100 µM .
- Enzyme Inhibition : Kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity in kinase targets) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Solvent (DMF vs. THF), temperature (80–120°C), and catalyst (e.g., Pd(OAc)) .
- Statistical Analysis : Use factorial designs to identify interactions between variables. For example, higher temperatures in DMF may reduce reaction time but increase side products .
- Data Table :
| Condition | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | DMF | 100 | 65 | 85 |
| 2 | THF | 80 | 45 | 92 |
Q. How can computational modeling guide the optimization of this compound’s solubility and bioavailability?
- Methodological Answer :
- Quantum Chemical Calculations : Predict logP (logD) using software like Gaussian or COSMO-RS to assess hydrophobicity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to evaluate passive diffusion .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC discrepancies in kinase inhibition may arise from ATP concentration differences .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Experimental Design & Data Analysis
Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the pyrazolo-pyridazinone core (e.g., substituents at C-4 or C-7) .
- Statistical Tools : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with biological endpoints .
Q. What are the best practices for resolving spectral ambiguities in NMR characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
